molecular formula C14H22FNO2 B14917436 1-(Tert-butylamino)-3-((2-fluorobenzyl)oxy)propan-2-ol

1-(Tert-butylamino)-3-((2-fluorobenzyl)oxy)propan-2-ol

Cat. No.: B14917436
M. Wt: 255.33 g/mol
InChI Key: ZBOOODIBSLFTKP-UHFFFAOYSA-N
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Description

1-(Tert-butylamino)-3-((2-fluorobenzyl)oxy)propan-2-ol is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butylamino group, a fluorobenzyl group, and a propanol backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Preparation Methods

The synthesis of 1-(Tert-butylamino)-3-((2-fluorobenzyl)oxy)propan-2-ol typically involves multiple steps, including the introduction of the tert-butylamino group and the fluorobenzyl group onto the propanol backbone. One common synthetic route involves the reaction of 2-fluorobenzyl chloride with tert-butylamine to form the intermediate 2-fluorobenzyl-tert-butylamine. This intermediate is then reacted with epichlorohydrin under basic conditions to yield the final product. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

1-(Tert-butylamino)-3-((2-fluorobenzyl)oxy)propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

1-(Tert-butylamino)-3-((2-fluorobenzyl)oxy)propan-2-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Tert-butylamino)-3-((2-fluorobenzyl)oxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The tert-butylamino group can interact with receptors or enzymes, modulating their activity. The fluorobenzyl group may enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to various biological effects, depending on the specific context and application .

Comparison with Similar Compounds

1-(Tert-butylamino)-3-((2-fluorobenzyl)oxy)propan-2-ol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H22FNO2

Molecular Weight

255.33 g/mol

IUPAC Name

1-(tert-butylamino)-3-[(2-fluorophenyl)methoxy]propan-2-ol

InChI

InChI=1S/C14H22FNO2/c1-14(2,3)16-8-12(17)10-18-9-11-6-4-5-7-13(11)15/h4-7,12,16-17H,8-10H2,1-3H3

InChI Key

ZBOOODIBSLFTKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(COCC1=CC=CC=C1F)O

Origin of Product

United States

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